Product packaging for 1-Ethyl-2-methylnaphthalene(Cat. No.:CAS No. 17057-93-1)

1-Ethyl-2-methylnaphthalene

Cat. No.: B14139013
CAS No.: 17057-93-1
M. Wt: 170.25 g/mol
InChI Key: INUWBHWKAMVTNU-UHFFFAOYSA-N
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Description

1-Ethyl-2-methylnaphthalene is a dialkylated naphthalene derivative of significant interest in advanced chemical and materials research. This compound is particularly valuable in the study of fuel combustion and pyrolysis, as alkylnaphthalenes are critical components in diesel and jet fuel surrogates used to model soot formation and ignition behavior . Researchers also utilize it as a versatile building block in organic synthesis and in the development of novel materials. Its structure makes it a potential candidate for investigating the environmental fate and biodegradation of polycyclic aromatic hydrocarbons (PAHs) . Like other naphthalene derivatives, it is expected to undergo cytochrome P450-mediated metabolic activation, a key area of study in toxicological research . This product is strictly for research use in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H14 B14139013 1-Ethyl-2-methylnaphthalene CAS No. 17057-93-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

17057-93-1

Molecular Formula

C13H14

Molecular Weight

170.25 g/mol

IUPAC Name

1-ethyl-2-methylnaphthalene

InChI

InChI=1S/C13H14/c1-3-12-10(2)8-9-11-6-4-5-7-13(11)12/h4-9H,3H2,1-2H3

InChI Key

INUWBHWKAMVTNU-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC2=CC=CC=C21)C

Origin of Product

United States

Synthetic Methodologies for 1 Ethyl 2 Methylnaphthalene and Analogous Naphthalene Derivatives

Alkylation and Acylation Strategies for Naphthalene (B1677914) Core Functionalization

The direct functionalization of the naphthalene nucleus through alkylation and acylation reactions represents a fundamental approach to synthesizing compounds like 1-ethyl-2-methylnaphthalene. These electrophilic substitution reactions are pivotal in industrial and laboratory settings.

Friedel-Crafts Alkylation and Acylation of Methylnaphthalenes in Catalytic Systems

The Friedel-Crafts reaction is a classic and versatile method for attaching alkyl and acyl groups to aromatic rings. In the context of synthesizing this compound, starting from 2-methylnaphthalene (B46627), ethylation can be achieved using an ethylating agent in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). acs.org The reaction proceeds via the formation of an electrophilic species that attacks the electron-rich naphthalene ring. The position of substitution is directed by the existing methyl group and the inherent reactivity of the naphthalene core.

Similarly, Friedel-Crafts acylation, often employing acyl chlorides or anhydrides, introduces an acyl group, which can subsequently be reduced to an alkyl group. For instance, the acetylation of 2-methylnaphthalene can yield various isomers, including 2-methyl-6-acetylnaphthalene. acs.org The choice of solvent and reaction conditions can significantly influence the regioselectivity of the acylation. acs.orgokstate.edu Ionic liquids have also emerged as promising alternative catalysts and solvents for Friedel-Crafts alkylation reactions, offering potential advantages in terms of recyclability and reduced environmental impact. researchgate.net

A study on the Friedel-Crafts acetylation of 2-methylnaphthalene catalyzed by AlCl₃ highlighted the influence of the solvent on the reaction's yield. acs.org The mechanism can proceed through either a substitution or an ionic pathway, depending on the conditions. acs.org

Vapor-Phase Alkylation of Naphthalene with Alcohols over Heterogeneous Catalysts

Vapor-phase alkylation offers a continuous and often more environmentally friendly alternative to liquid-phase Friedel-Crafts reactions. The use of solid acid catalysts, particularly zeolites, is prevalent in this methodology. For the synthesis of ethylnaphthalenes, naphthalene can be reacted with ethanol (B145695) in the vapor phase over catalysts like modified Y-zeolites (e.g., CeMgY). iitm.ac.in These catalysts provide Brønsted acid sites that facilitate the formation of the ethyl carbocation from ethanol, which then alkylates the naphthalene. iitm.ac.in

The reaction temperature and catalyst acidity are critical parameters that influence the conversion of naphthalene and the selectivity towards mono- and diethylnaphthalenes. iitm.ac.in Studies have shown that catalysts like aluminum-substituted cubic MCM-48 can be more active than other zeolites for the vapor-phase alkylation of naphthalene with alcohols. iitm.ac.in

Research on the ethylation of naphthalene over various molecular sieve catalysts demonstrated that a CeMgY zeolite yielded the highest conversion at 250°C. iitm.ac.in The selectivity towards monoethylnaphthalenes (MENs) versus diethylnaphthalenes (DENs) can be controlled by adjusting the reaction temperature, with higher temperatures favoring dealkylation and thus higher MEN selectivity. iitm.ac.in

Isomerization and Regioselective Synthesis of Alkylnaphthalenes

Achieving the desired substitution pattern on the naphthalene ring often requires more than direct alkylation. Isomerization and regioselective synthetic methods are crucial for obtaining specific isomers that may not be favored kinetically.

Catalytic Isomerization Processes for Methylnaphthalene Isomers

In many industrial processes, the initial alkylation of naphthalene yields a mixture of isomers. For example, obtaining 2-methylnaphthalene, a precursor for valuable chemicals, often involves the isomerization of 1-methylnaphthalene (B46632). bcrec.idscispace.com This process is typically carried out over solid acid catalysts, such as modified HBEA zeolites. bcrec.idscispace.com The acidic properties of the catalyst and the reaction temperature are key factors that determine the selectivity and yield of the desired isomer. bcrec.id

Studies have shown that treating HBEA zeolite with a mixture of hydrochloric and oxalic acids can enhance its catalytic performance for 1-methylnaphthalene isomerization. scispace.com At optimal temperatures, a high yield of 2-methylnaphthalene can be achieved, and the catalyst can exhibit good stability. bcrec.idscispace.com The separation of the resulting isomer mixture can then be accomplished through crystallization. bcrec.idscispace.com

Methodologies for Regiochemical Control in Naphthalene Substitution Reactions

Controlling the position of substitution on the naphthalene ring is a significant challenge in synthetic organic chemistry. Various strategies have been developed to achieve regiochemical control. One approach involves the use of specific catalysts and reaction conditions that favor the formation of a particular isomer. For instance, in the Friedel-Crafts acylation of 2-substituted naphthalenes, the choice of solvent can influence the position of the incoming acyl group. acs.orgnii.ac.jp

Another powerful technique is the use of directing groups. A pre-existing functional group on the naphthalene ring can direct an incoming electrophile to a specific position. Subsequent removal or modification of the directing group provides the desired substituted naphthalene.

More advanced methods involve multi-step synthetic sequences. For example, the regioselective synthesis of polyheterohalogenated naphthalenes has been achieved through the benzannulation of haloalkynes, offering precise control over the substitution pattern. nih.gov This modular approach allows for the preparation of complex aromatic systems that can be further derivatized. nih.gov Nickel-catalyzed reductive ring-opening reactions have also been developed for the highly regioselective synthesis of β-acyl naphthalenes. researchgate.net

Derivatization and Advanced Synthetic Routes for Naphthalene Frameworks

Beyond direct alkylation and isomerization, the synthesis of complex naphthalene derivatives often involves the derivatization of simpler precursors. For example, a multi-step synthesis of 1-methyl-7-ethylnaphthalene has been reported starting from p-toluic acid. rsc.org This route involves the formation of a cyclic ketone, followed by reduction and dehydrogenation. rsc.org

Similarly, 1-methyl-5-ethylnaphthalene and 1-methyl-6-ethylnaphthalene can be synthesized through multi-step sequences involving condensations, reductions, and cyclizations. rsc.org These methods, while more complex, offer a high degree of control over the final structure.

Advanced synthetic strategies also include the use of modern catalytic systems. For example, naphthalene-based polymers have been used as catalytic supports for cross-coupling reactions, demonstrating the versatility of the naphthalene framework in materials chemistry. epfl.ch Furthermore, one-pot processes have been developed for the synthesis of derivatives like 1-acetoxy-2-methylnaphthalene, which can serve as a stable precursor to 2-methyl-1-naphthol. google.comepo.org

Preparation of Functionalized Naphthalene Derivatives via Multi-Step Processes

The construction of functionalized naphthalene derivatives is often achieved through multi-step synthetic sequences, which allow for precise control over the substitution pattern on the naphthalene ring. vapourtec.comlibretexts.orgudel.edu These processes typically start from simpler, commercially available naphthalene precursors or involve the construction of the naphthalene ring itself.

One common strategy involves the Friedel-Crafts acylation of a substituted naphthalene followed by reduction. For instance, the acetylation of 2-methylnaphthalene can yield various acetonaphthone isomers, which can then be further manipulated. okstate.edu The synthesis of this compound can be conceptually approached through the acylation of 2-methylnaphthalene. However, controlling the regioselectivity of this electrophilic substitution is a significant challenge. okstate.edu

A documented synthesis for isomers of ethyl-methylnaphthalene, such as 1-methyl-7-ethylnaphthalene, illustrates a typical multi-step approach. The synthesis begins with p-tolualdehyde, which undergoes a series of reactions including a Reformatsky reaction, dehydration, hydrogenation to form γ-p-tolyl-α-ethylbutyric acid. The acid chloride of this compound is then subjected to an intramolecular Friedel-Crafts reaction (ring closure) to yield a cyclic ketone. A subsequent Clemmensen reduction and dehydrogenation with selenium produces the final 1-methyl-7-ethylnaphthalene. rsc.org

Another versatile method involves the alkylation of naphthalene. For example, multi-butylnaphthalenes have been synthesized by the alkylation of naphthalene with n-butene using trifluoromethanesulfonic acid as a catalyst. mdpi.com This highlights the potential for direct alkylation to produce various alkylnaphthalene derivatives.

Modern synthetic methods also employ catalytic reactions to build complexity. Ruthenium-catalyzed three-component reactions of naphthalenes, olefins, and alkyl bromides provide a pathway to multifunctional naphthalenes. rsc.org Similarly, gold-catalyzed carbocyclization of alkynes with diazo groups offers an expeditious route to polyfunctionalized naphthalene derivatives under mild conditions. nih.gov The Diels-Alder reaction between aryne intermediates and 2-pyrones is another powerful tool for creating multisubstituted naphthalenes. rsc.org

A three-step procedure has been reported for the synthesis of 1-n-alkylnaphthalenes starting from 1-cyanonaphthalene. The process involves a Grignard reaction with an alkyl magnesium halide to produce an alkyl-1-naphthyl ketone, which is then converted to its semicarbazone. A final modified Wolff-Kishner reduction yields the target 1-n-alkylnaphthalene in excellent yields. tubitak.gov.tr

Table 1: Selected Multi-Step Syntheses of Naphthalene Derivatives

Target CompoundStarting Material(s)Key Synthetic StepsReference
1-Methyl-7-ethylnaphthalenep-Tolualdehyde, Ethyl bromo-α-ethylbutyrateReformatsky reaction, Dehydration, Hydrogenation, Friedel-Crafts cyclization, Clemmensen reduction, Dehydrogenation rsc.org
1-Methyl-5-ethylnaphthaleneo-Tolualdehyde, Ethyl acetateCondensation, Reduction, Bromination, Nitrile formation, Hydrolysis, Friedel-Crafts cyclization, Grignard reaction, Dehydration, Dehydrogenation rsc.org
1-n-Alkylnaphthalenes1-Cyanonaphthalene, Alkyl magnesium halideGrignard reaction, Semicarbazone formation, Wolff-Kishner reduction tubitak.gov.tr
Multi-butylnaphthalenesNaphthalene, n-ButeneAcid-catalyzed alkylation (TfOH) mdpi.com
1-Acetoxy-2-methylnaphthalene2-Methyl-1-naphthol, Acetic anhydride (B1165640)Acetylation google.comepo.org

Synthesis of Halogenated Alkylnaphthalenes and Related Perfluorinated Analogues

The introduction of halogen atoms onto the naphthalene core of alkylnaphthalenes is a key transformation for creating valuable intermediates and compounds with altered electronic properties.

Halogenation of Alkylnaphthalenes

A convenient and regioselective method for the ring-bromination of alkylnaphthalenes utilizes N-Bromosuccinimide (NBS) in acetonitrile (B52724). tandfonline.comlookchem.com This method generally provides higher yields and better regioselectivity compared to using bromine in dichloromethane. tandfonline.com For 1-alkylnaphthalenes, bromination occurs preferentially at the 4-position, while 2-alkylnaphthalenes are brominated at the 1-position. lookchem.com For example, the reaction of 1-hexylnaphthalene (B1634069) with NBS in acetonitrile at room temperature for 24 hours afforded 1-bromo-4-hexylnaphthalene in 83% yield. tandfonline.com In contrast, side-chain bromination can be achieved under different conditions, such as using NBS with a radical initiator in a non-polar solvent like carbon tetrachloride. rsc.org The reaction of α-ethylnaphthalene with N-bromosuccinimide in carbon tetrachloride leads to the formation of α-(1-bromoethyl)naphthalene, although this product can be unstable. rsc.org

A patented process describes the production of brominated naphthylpropanone derivatives by first reacting naphthalene with propionyl chloride via a Friedel-Crafts reaction, followed by reaction with a brominating agent. google.com This multi-step approach first builds an alkyl side chain before introducing the halogen.

Table 2: Bromination of Alkylnaphthalenes

SubstrateReagentSolventMajor ProductYieldReference
1-HexylnaphthaleneN-Bromosuccinimide (NBS)Acetonitrile1-Bromo-4-hexylnaphthalene83% tandfonline.com
1-HexylnaphthaleneBromine (Br₂)Dichloromethane1-Bromo-4-hexylnaphthalene67% tandfonline.com
2-MethylnaphthaleneN-Bromosuccinimide (NBS)Acetonitrile1-Bromo-2-methylnaphthaleneNot specified lookchem.com
α-EthylnaphthaleneN-Bromosuccinimide (NBS)Carbon tetrachlorideα-(1-Bromoethyl)naphthaleneNot specified rsc.org

Synthesis of Perfluorinated Analogues

The synthesis of highly fluorinated or perfluorinated naphthalene analogues requires specialized methods due to the different reactivity of fluorinating agents. One approach involves the defluorination of perfluorocycloalkanes. For example, perfluoronaphthalene can be synthesized by contacting a perfluorocycloalkane, such as perfluorodecahydronaphthalene, with a complex of a Group IA or IIA metal and an organic electron acceptor under reducing conditions. google.com

Partially fluorinated naphthalenes can be prepared through nucleophilic aromatic substitution reactions. The reaction of 1,4-dilithio-1,3-dienes with hexafluorobenzene (B1203771) can yield multi-substituted, partially fluorinated aromatic compounds, including naphthalene derivatives. researchgate.net Another strategy involves the Friedel–Crafts cyclization of fluoroalkenes. oup.com For instance, pinpoint-fluorinated polycyclic aromatic hydrocarbons have been synthesized via the cyclization of 1,1-difluoro-1-alkenes catalyzed by palladium(II). oup.com

The direct fluorination of naphthalene derivatives is also possible. For example, mono-fluorinated analogues of the spirobisnaphthalene, diepoxin-η, were synthesized in a single step using Selectfluor® to selectively fluorinate the naphthalene moiety. nih.gov

Spectroscopic Characterization and Advanced Structural Elucidation of 1 Ethyl 2 Methylnaphthalene

Vibrational Spectroscopy for Molecular Structure Analysis

Vibrational spectroscopy, encompassing infrared and Raman techniques, provides a molecular fingerprint based on the distinct vibrational modes of a molecule's chemical bonds.

Fourier Transform Infrared (FT-IR) Spectroscopy of Alkylnaphthalenes

Computational studies on related molecules like 1-methylnaphthalene (B46632) and various dimethylnaphthalenes have been used to assign these vibrational modes with high accuracy. researchgate.netresearchgate.net While a detailed experimental spectrum for 1-ethyl-2-methylnaphthalene is not widely published, a vapor phase IR spectrum is noted as available in spectral databases. spectrabase.comnih.gov The table below summarizes the expected FT-IR absorption regions for alkylnaphthalenes based on data from related compounds.

Vibrational ModeTypical Wavenumber Range (cm⁻¹)Intensity
Aromatic C-H Stretch3100 - 3000Medium
Aliphatic C-H Stretch3000 - 2850Strong
Aromatic C=C Ring Stretch1650 - 1400Variable
Aliphatic C-H Bend (CH₃, CH₂)1470 - 1370Medium
Aromatic C-H In-Plane Bend1300 - 1000Medium
Aromatic C-H Out-of-Plane Bend900 - 700Strong

Table 1: Characteristic FT-IR band assignments for alkylnaphthalenes, compiled from literature data. researchgate.netresearchgate.netresearchgate.net

Raman Spectroscopy and Surface-Enhanced Raman Scattering of Alkylnaphthalenes

Raman spectroscopy provides complementary information to FT-IR, with different selection rules governing the activity of vibrational modes. In the Raman spectra of alkylnaphthalenes, the most intense absorptions often arise from C-H and C-C stretching vibrations. researchgate.net UV Raman spectroscopy, using excitation wavelengths of 220 or 233 nm, has proven effective for analyzing highly fluorescent compounds like PAHs, providing fluorescence-free spectra with high signal-to-noise ratios. royalsocietypublishing.orgresearchgate.netresearchgate.net Studies on 1-ethylnaphthalene (B72628) and 2-ethylnaphthalene (B165323) show that Raman spectroscopy can identify clear marker bands for different hydrocarbon classes. researchgate.netroyalsocietypublishing.org For instance, a band with moderate intensity between 1560-1570 cm⁻¹ is typically assigned to a ring stretching mode in naphthalene (B1677914) and its methylated isomers. researchgate.net

The analysis of various dimethylnaphthalene (DMN) isomers has shown that the summation of Raman activity (ΣΑ Raman) over the CH₃ stretching vibrations can be correlated with other molecular properties, demonstrating the depth of information available from theoretical Raman calculations. researchgate.net

Vibrational ModeTypical Wavenumber Range (cm⁻¹)Raman Intensity
Aromatic C-H Stretch3100 - 3000Strong
Aliphatic C-H Stretch3000 - 2850Strong
Aromatic Ring Stretch1570 - 1560Moderate
Ring Breathing770 - 720Strong

Table 2: Characteristic Raman bands for alkylnaphthalenes. researchgate.netresearchgate.netroyalsocietypublishing.org

Theoretical Vibrational Assignments and Potential Energy Distribution Analysis

To achieve unambiguous assignment of the numerous vibrational bands in the spectra of complex molecules like this compound, experimental data is often paired with quantum chemical calculations. researchgate.net Density Functional Theory (DFT), particularly using the B3LYP functional, has been successfully employed to calculate the equilibrium geometry and harmonic vibrational frequencies of naphthalene and its alkylated derivatives. researchgate.netresearchgate.netresearchgate.net

These theoretical calculations provide a complete set of vibrational modes. A normal coordinate analysis is then performed, and the Potential Energy Distribution (PED) is calculated to describe the contribution of individual internal coordinates (like bond stretching or angle bending) to each normal mode. researchgate.net This allows for a detailed and precise assignment of the observed experimental bands. For instance, this approach has been used to assign the FT-IR and FT-Raman spectra of 1-methylnaphthalene and 1-naphthyl acetic acid. researchgate.netresearchgate.net The calculated frequencies are often scaled by an empirical factor to better match the experimental wavenumbers, accounting for anharmonicity and basis set limitations. nih.gov This combined experimental and theoretical approach is essential for distinguishing between isomers and understanding the influence of substitution on the vibrational properties of the naphthalene core. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric and Structural Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise connectivity of atoms in a molecule. ¹H and ¹³C NMR are fundamental for distinguishing between isomers of alkylnaphthalenes.

Proton (¹H) NMR Spectroscopy of Naphthalene Derivatives

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the protons of the alkyl substituents. The six aromatic protons will appear in the downfield region, typically between 7.0 and 8.2 ppm, and will likely exhibit a complex pattern of overlapping multiplets due to spin-spin coupling. researchgate.net

The aliphatic protons will give rise to more straightforward signals. The ethyl group (-CH₂CH₃) is expected to produce a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons. The methyl group at the C-2 position (-CH₃) should appear as a singlet. Based on data for related compounds like 1-ethylnaphthalene, the chemical shifts can be predicted. nih.govchemicalbook.com

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic (Ar-H)8.2 - 7.0Multiplet
Ethyl (-CH₂ CH₃)~3.1Quartet (q)
Methyl (Ar-CH₃ )~2.5Singlet (s)
Ethyl (-CH₂CH₃ )~1.4Triplet (t)

Table 3: Predicted ¹H NMR chemical shifts for this compound based on analogous structures. researchgate.netnih.govchemicalbook.com

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry serves as a cornerstone technique for determining the molecular weight and elucidating the structure of organic compounds through fragmentation analysis.

Electron Ionization Mass Spectrometry (EI-MS) and GC-MS Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique for separating and identifying volatile and semi-volatile compounds. nih.gov In the context of this compound, GC-MS analysis provides both its retention time for chromatographic identification and its mass spectrum for structural confirmation. nih.gov The mass spectrum of this compound is generated through electron ionization (EI), typically at 70 eV, which induces fragmentation of the molecule. researchgate.netnih.gov

The molecular ion peak (M+) for this compound appears at a mass-to-charge ratio (m/z) of 170, corresponding to its molecular weight. nih.govnist.gov A key fragmentation pathway for alkylated naphthalenes involves the loss of alkyl groups. For this compound, a prominent fragment is observed at m/z 155, resulting from the loss of a methyl group (CH3). Another significant fragmentation involves the cleavage of the ethyl group, leading to characteristic peaks. The fragmentation pattern is a unique fingerprint that aids in distinguishing it from other isomers. arizona.edulibretexts.org

Table 1: Key Mass Spectral Data for this compound from GC-MS

FeatureDescriptionm/z Value
Molecular Ion (M+) Represents the intact molecule.170
M-15 Fragment Corresponds to the loss of a methyl group (-CH3).155

This table is based on established fragmentation patterns for alkylated aromatic hydrocarbons.

Atmospheric Pressure Ionization Mass Spectrometry (API-MS) for Environmental Analytes

For the analysis of PAHs in complex environmental matrices, Atmospheric Pressure Ionization (API) techniques coupled with liquid chromatography (LC) offer enhanced sensitivity and applicability to a broader range of compounds, including oxidized derivatives. nih.govchromatographyonline.com Techniques such as Atmospheric Pressure Chemical Ionization (APCI) and Atmospheric Pressure Photoionization (APPI) are particularly relevant. acs.orgjst.go.jp

While direct API-MS data for this compound is not extensively detailed in the provided context, the principles apply. APCI-MS is well-suited for the analysis of PAHs and their derivatives, often yielding protonated molecular ions [M+H]+. acs.org In-source collision-induced dissociation can be employed to generate characteristic fragments for structural confirmation. nih.gov For instance, the analysis of PAHs using LC/APCI-MS/MS has shown that major product ions often result from the neutral losses of ethene (C2H4) or acetylene (B1199291) dimers ((C2H2)2). nih.gov These techniques provide a robust method for detecting and quantifying PAHs like this compound at trace levels in environmental samples. jst.go.jpnih.gov

Electronic Spectroscopy and Associated Theoretical Interpretations

Electronic spectroscopy provides insights into the electronic structure and transitions within a molecule upon interaction with ultraviolet and visible light.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

The UV-Vis spectrum of this compound, like other naphthalenic compounds, is characterized by distinct absorption bands corresponding to π → π* electronic transitions within the aromatic system. While specific high-resolution spectra for this compound are available from specialized databases, the general features can be inferred from related structures like 2-ethylnaphthalene. spectrabase.comnist.gov The spectrum typically shows a series of absorption bands in the ultraviolet region. nist.gov The presence of alkyl substituents on the naphthalene ring causes a slight red-shift (bathochromic shift) of the absorption maxima compared to unsubstituted naphthalene.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a computational quantum mechanical method used to predict and interpret the electronic absorption spectra of molecules. cecam.org By calculating the excited state energies and oscillator strengths, TD-DFT can simulate the UV-Vis spectrum. researchgate.netdntb.gov.ua

For molecules like this compound, TD-DFT calculations can elucidate the nature of the electronic transitions, identifying the specific molecular orbitals involved (e.g., HOMO to LUMO transitions). researchgate.net These theoretical calculations are invaluable for assigning the experimentally observed absorption bands and understanding how the substitution pattern influences the electronic properties of the naphthalene core. researchgate.netresearchgate.net

Advanced Spectroscopic Techniques for Interfacial Studies

The behavior of PAHs at interfaces is crucial for understanding their environmental fate and transport. Advanced spectroscopic techniques are employed to study these interactions. While specific studies on this compound at interfaces are not detailed, techniques applied to PAHs in general are relevant.

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique used for the detection of PAHs. nih.govnih.gov It has been successfully used to study PAHs on various substrates, providing detailed vibrational information and allowing for trace-level detection. researchgate.net Other techniques, such as solid-state NMR and optical absorption measurements, have been used to investigate the structure and aggregation behavior of complex PAH mixtures, like those found in asphaltenes, which can provide insights into the interfacial properties of individual components. uleth.ca

Computational Chemistry and Theoretical Modeling of 1 Ethyl 2 Methylnaphthalene

Quantum Chemical Calculations for Molecular Geometry and Energetics

Quantum chemical calculations are fundamental in predicting the three-dimensional arrangement of atoms in a molecule and its energetic stability. These methods are broadly categorized into ab initio and Density Functional Theory (DFT) approaches.

Ab initio and Density Functional Theory (DFT) methods are powerful tools for the structural optimization of molecules like 1-ethyl-2-methylnaphthalene. These calculations aim to find the lowest energy arrangement of atoms, which corresponds to the most stable molecular geometry.

For substituted naphthalenes, DFT methods, such as B3LYP, are commonly used in conjunction with basis sets like 6-311G(d,p) or cc-pVTZ to perform geometry optimization. researchgate.netresearchgate.net These calculations can determine bond lengths, bond angles, and dihedral angles of the optimized structure. For instance, a computational study on 1-(chloromethyl)-2-methylnaphthalene, a related compound, utilized the B3LYP method with 6-311G(d,p) and 6-311++G(d,p) basis sets to determine its optimal molecular geometry. researchgate.net The choice of method and basis set is crucial for obtaining accurate results that correlate well with experimental data, if available. core.ac.uk

Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of naphthalene (B1677914) and its derivatives. ui.edu.ng The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are collectively known as frontier molecular orbitals and are key to describing electronic transitions and chemical reactions. ossila.com

In substituted naphthalenes, the ethyl and methyl groups act as electron-donating substituents, which can raise the energy of the HOMO and affect the HOMO-LUMO energy gap. This, in turn, influences the molecule's reactivity and spectroscopic properties. The distribution of these frontier orbitals across the molecule can indicate the most probable sites for electrophilic or nucleophilic attack. researchgate.net

Ab Initio and Density Functional Theory (DFT) Calculations for Structural Optimization

Prediction of Spectroscopic Parameters and Electronic Properties

Computational methods are invaluable for predicting various spectroscopic and electronic properties of molecules, offering a deeper understanding that complements experimental data.

Theoretical calculations can predict the vibrational spectra (Infrared and Raman) of this compound. By performing frequency calculations on the optimized geometry, the vibrational modes, their corresponding frequencies, and their IR and Raman intensities can be determined. researchgate.net

DFT methods, such as B3LYP, are often employed for these calculations. The predicted spectra can be compared with experimental data to confirm the molecular structure and assign vibrational bands to specific atomic motions within the molecule. For example, the C-H stretching vibrations of the ethyl and methyl groups, as well as the characteristic ring vibrations of the naphthalene core, can be identified. acs.org

The electronic response of a molecule to an external electric field is described by its polarizability and hyperpolarizability. These properties are crucial for understanding a molecule's potential in nonlinear optical (NLO) applications.

Quantum chemical calculations can provide values for the static dipole moment (μ), the mean polarizability (α), the anisotropy of polarizability (Δα), and the first-order hyperpolarizability (β). researchgate.net For instance, a study on 1-(chloromethyl)-2-methylnaphthalene computed these values using both HF and DFT methods. researchgate.net The dipole moment is a measure of the charge distribution in the molecule, while polarizability and hyperpolarizability relate to how easily the electron cloud can be distorted by an electric field.

The analysis of the HOMO and LUMO is fundamental to understanding the electronic behavior of this compound. The energy of the HOMO is related to the molecule's ability to donate electrons (its ionization potential), while the LUMO energy relates to its ability to accept electrons (its electron affinity). ossila.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that reflects the molecule's chemical reactivity and kinetic stability. A smaller gap generally indicates a more reactive molecule. researchgate.net For substituted naphthalenes, the electron-donating nature of the alkyl groups is expected to decrease the HOMO-LUMO gap compared to unsubstituted naphthalene.

These calculations also allow for the visualization of the HOMO and LUMO, showing their distribution over the molecule. This can reveal potential pathways for intramolecular charge transfer, where electron density moves from one part of the molecule to another upon electronic excitation. researchgate.net

Theoretical Determination of Polarizability, Hyperpolarizability, and Dipole Moment

Simulation of Reaction Mechanisms and Kinetic Parameters

Computational chemistry provides powerful tools to investigate the intricate details of chemical reactions, offering insights that are often difficult to obtain through experimental means alone. For this compound, theoretical modeling is crucial for understanding its formation mechanisms and predicting its behavior under various conditions. This section explores the application of computational methods to simulate reaction pathways and determine kinetic parameters.

The formation of this compound typically involves the Friedel-Crafts alkylation of 2-methylnaphthalene (B46627). Potential Energy Surface (PES) analysis is a fundamental computational approach used to map the energy of a chemical system as a function of its geometry, revealing the most likely pathways for a reaction.

The general approach involves:

Locating Reactants and Products: The geometries of the reactants (e.g., 2-methylnaphthalene and an ethylating agent like ethyl chloride or ethylene) and the product (this compound) are optimized to find their lowest energy structures.

Identifying Transition States (TS): The transition state is a first-order saddle point on the PES, representing the highest energy barrier along the minimum energy path (MEP) between reactants and products. Computational algorithms are used to locate this structure.

Calculating Activation Energy: The energy difference between the transition state and the reactants defines the activation energy (Ea) of the reaction. A study on a related Friedel-Crafts reaction indicated an activation energy of 28.24 kcal/mol, suggesting the reaction proceeds readily. researchgate.net

The PES for a typical SN2 alkylation reaction can exhibit either a single-well or a double-well profile. nih.gov The shape of the PES is influenced by factors such as the nature of the electrophile, nucleophile, leaving group, and solvent. nih.gov For the alkylation of an aromatic ring like naphthalene, the mechanism often involves the formation of a sigma complex (an arenium ion), which would appear as an intermediate on the PES.

Table 1: Illustrative PES Analysis Data for a Friedel-Crafts Reaction This table presents representative data that would be generated from a PES analysis of an alkylation reaction.

ParameterDescriptionIllustrative Value (kcal/mol)
Ereactants Energy of the optimized reactants (e.g., 2-methylnaphthalene + ethylating agent)0.0 (Reference)
ETS Energy of the Transition State+22.6 researchgate.net
Eintermediate Energy of the reaction intermediate (e.g., sigma complex)Not specified
Eproducts Energy of the optimized products (e.g., this compound + byproduct)Varies (typically exothermic)
Ea (Activation Energy) The energy barrier for the reaction (ETS - Ereactants)+28.24 researchgate.net

Note: The values presented are based on a similar reaction system and are for illustrative purposes. researchgate.net

While traditional Transition State Theory (TST) provides a foundational method for calculating reaction rate constants, it operates on the assumption that a reaction trajectory crosses the dividing surface at the transition state only once, which can lead to an overestimation of the rate constant due to recrossing effects. nih.gov Canonical Variational Transition-State (CVT) theory refines this by optimizing the position of the dividing surface along the reaction coordinate to minimize the calculated rate constant for a given temperature. nih.goviupac.org

The core principle of CVT is to find the "dynamical bottleneck" of the reaction, which represents the point of minimum flux. nih.gov This is achieved by calculating the generalized transition state theory rate constant, kGT, at various points along the minimum-energy path (MEP) and identifying the location (s*CVT) where kGT is at a minimum. nih.gov The rate constant calculated at this location is the CVT rate constant, kCVT. nih.gov

The application of CVT involves these key steps:

Mapping the Minimum Energy Path (MEP): The MEP is the lowest energy pathway connecting reactants to products on the potential energy surface.

Calculating Generalized Transition States (GTS): For various points along the MEP, a dividing surface is defined, and the Gibbs free energy of this "generalized transition state" is calculated. nih.gov

Minimizing the Rate Constant: The CVT rate constant is determined by minimizing the generalized rate constant with respect to the position of the dividing surface along the MEP. nih.goviupac.org

CVT is particularly important for reactions with low activation barriers or at high temperatures where recrossing effects are more significant. nih.gov For many gas-phase reactions, CVT can provide rate constants that are accurate within a factor of two. nih.gov While specific CVT calculations for this compound are not detailed in the provided search results, this theoretical framework is essential for accurately predicting its formation and reaction kinetics in computational studies. umn.edu

Potential Energy Surface (PES) Analysis of Alkylation Reactions

Thermochemical Data Derivation and Additivity Group Values

Thermochemical properties such as enthalpy of formation, entropy, and heat capacity are fundamental for chemical process design, safety analysis, and kinetic modeling. Computational chemistry offers reliable methods for estimating these properties, especially for compounds where experimental data is scarce.

High-accuracy computational methods are employed to derive the thermochemical properties of molecules like this compound in the gas phase. kaust.edu.sa The general workflow involves several steps:

Geometry Optimization: The molecule's three-dimensional structure is optimized to find its most stable conformation (lowest energy state). This is typically done using density functional theory (DFT) methods, such as M06-2X, with a suitable basis set like aug-cc-pVTZ. kaust.edu.sa

Vibrational Frequency Analysis: Once the geometry is optimized, vibrational frequencies are calculated. These frequencies are essential for determining the zero-point vibrational energy (ZPVE) and for calculating thermodynamic functions like entropy and heat capacity using statistical mechanics. kaust.edu.sa

Single-Point Energy Refinement: To achieve high accuracy for the electronic energy, more computationally expensive composite methods like G3, G4, or CBS-APNO are often used. kaust.edu.sa These methods combine calculations at different levels of theory to approximate the results of a very high-level calculation.

Calculation of Thermochemical Properties:

Enthalpy of Formation (ΔfH°): This is often calculated using an atomization or isodesmic reaction scheme. The atomization method, for example, involves calculating the energy required to break the molecule into its constituent atoms and then using the well-known experimental enthalpies of formation of the atoms to derive the molecule's enthalpy of formation. kaust.edu.sa

Entropy (S°): Standard entropy is calculated from the rotational, translational, vibrational, and electronic partition functions, which are derived from the optimized geometry and vibrational frequencies. researchgate.net

Heat Capacity (Cp): Heat capacity is also calculated from the partition functions and shows a strong dependence on temperature, as molecular vibrational intensities increase with temperature. researchgate.netnih.gov

These computationally derived data are crucial for developing and refining group additivity (GA) methods, which are empirical techniques used for the rapid estimation of thermochemical properties for larger molecules. kaust.edu.sanist.gov

Table 2: Computationally Derived Thermochemical Properties This table presents a selection of computed properties for this compound and related compounds to illustrate the output of these calculations.

PropertyCompoundValueMethod/Source
Molecular Weight This compound170.25 g/mol PubChem nih.gov
Molecular Formula This compoundC₁₃H₁₄PubChem nih.gov
Enthalpy of Fusion (ΔHfus) Naphthalene18.993 ± 0.019 kJ/molExperimental researchgate.net
Standard Entropy (S°) Naphthalene (solid, 298.15 K)167.4 J/(mol·K)Derived from measurements researchgate.net
Heat Capacity (Cp) Naphthalene (liquid, 370 K)224.2 J/(mol·K)Derived from measurements researchgate.net

Reaction Mechanisms and Chemical Kinetics of 1 Ethyl 2 Methylnaphthalene

Gas-Phase Reactions and Atmospheric Transformations

In the atmosphere, 1-ethyl-2-methylnaphthalene, like other alkylnaphthalenes, is expected to exist in the gas phase where it undergoes degradation primarily through reactions with atmospheric oxidants. acs.org These reactions are critical in determining its atmospheric lifetime and its contribution to the formation of secondary pollutants.

The dominant degradation pathway for gaseous alkylnaphthalenes in the atmosphere during the daytime is their reaction with hydroxyl (OH) radicals. acs.orgairuse.eu The kinetics of these reactions are typically studied using relative rate methods in environmental chambers. acs.org The reaction proceeds primarily through the electrophilic addition of the OH radical to the aromatic rings and, to a lesser extent, through hydrogen atom abstraction from the alkyl substituent groups. acs.orgresearchgate.net

The addition of the OH radical to the naphthalene (B1677914) ring system forms an OH-adduct, a benzocyclohexadienyl-type radical. acs.org This initial step is followed by rapid reactions with molecular oxygen (O₂), leading to the formation of peroxy radicals. These radicals then undergo complex reaction sequences that can lead to a variety of oxygenated products. researchgate.net

The rate constants for the reaction of OH radicals with alkylnaphthalenes are influenced by the size and position of the alkyl substituents. Generally, the reactivity increases with the degree of alkylation. For instance, dimethylnaphthalene (DMN) isomers react faster than methylnaphthalenes (MNs) and ethylnaphthalenes (ENs), which in turn react faster than unsubstituted naphthalene. acs.org This increased reactivity leads to shorter atmospheric lifetimes for the more substituted compounds. acs.org

Rate Constants and Calculated Atmospheric Lifetimes for the Gas-Phase Reaction of OH Radicals with Naphthalene and Various Alkylnaphthalenes at 298 ± 2 K. acs.org
CompoundRate Constant (x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹)Calculated Atmospheric Lifetime (hours)
Naphthalene2.39 ± 0.095.8
1-Methylnaphthalene (B46632)4.09 ± 0.203.4
2-Methylnaphthalene (B46627)4.86 ± 0.252.9
1-Ethylnaphthalene (B72628)3.64 ± 0.413.8
2-Ethylnaphthalene (B165323)4.02 ± 0.553.4
1,2-Dimethylnaphthalene5.96 ± 0.552.3
1,3-Dimethylnaphthalene7.49 ± 0.391.9
1,4-Dimethylnaphthalene5.79 ± 0.362.4
2,3-Dimethylnaphthalene6.15 ± 0.472.2

Atmospheric lifetimes were calculated based on a 12-hour daytime average OH radical concentration of 1.5 x 10⁶ molecules cm⁻³. acs.org

The photo-oxidation of alkylnaphthalenes, initiated by OH radicals in the presence of sunlight, leads to a wide array of oxygenated organic molecules (OOMs). copernicus.orgresearchgate.net These products can be broadly categorized as either ring-retaining or ring-opened compounds. scirp.orgscirp.org

Studies on 1-methylnaphthalene, a structural analog of this compound, have identified products resulting from the oxidation of the methyl side-chain, such as 1-naphthaldehyde (B104281), 1-naphthoic acid, and 1-naphthalenemethanol. scirp.orgscirp.org Ring-opened products, including dicarbonyls like (E)-3-(2-acetylphenyl)acrylaldehyde, are also significant. scirp.org The formation of these products involves complex mechanisms following the initial OH-adduct formation, including reactions with O₂ and nitrogen oxides (NOx). scirp.org

Recent research has focused on highly oxygenated organic molecules (OOMs), which are crucial for understanding the early stages of aerosol formation. researchgate.net The photo-oxidation of aromatic compounds under low-NOx conditions involves multi-step auto-oxidation and alkoxy radical pathways. researchgate.net For bicyclic precursors like naphthalene and 1-methylnaphthalene, the OOMs produced tend to have lower volatility compared to those from single-ring aromatics, which enhances their contribution to secondary organic aerosol (SOA) formation. copernicus.org The molecular structure of the precursor, including the number of aromatic rings, significantly influences the composition and volatility of the resulting OOMs. copernicus.orgresearchgate.net

Alkylnaphthalenes are potent precursors for the formation of secondary organic aerosol (SOA), which constitutes a significant fraction of atmospheric particulate matter. copernicus.orgrsc.org The oxidation products of these compounds can have sufficiently low volatility to partition from the gas phase to the particle phase, nucleating new particles or condensing onto existing ones. copernicus.org

SOA yields from the photooxidation of alkylnaphthalenes are substantial and depend heavily on the concentration of NOx. copernicus.org Under low-NOx conditions, SOA yields are significantly higher because the reaction pathways favor the formation of less volatile, ring-retaining products. copernicus.org In contrast, high-NOx conditions tend to produce more volatile, ring-scission products, resulting in lower SOA yields. copernicus.org

Secondary Organic Aerosol (SOA) Yields from the Photooxidation of Naphthalene and Alkylnaphthalenes. copernicus.org
CompoundSOA Yield (High-NOx)SOA Yield (Low-NOx)
Naphthalene0.19 - 0.300.73
1-Methylnaphthalene0.19 - 0.390.68
2-Methylnaphthalene0.26 - 0.450.58
1,2-Dimethylnaphthalene0.31N/A

High-NOx yields are reported for aerosol mass loadings between 10 and 40 µg m⁻³. copernicus.org

Dimerization is another important process contributing to SOA formation. Accretion reactions involving the self- and cross-reactions of peroxy radicals (RO₂) can form larger, less volatile dimer products. copernicus.orgacs.org These reactions are a dominant source of dimers and can lead to rapid SOA mass formation. acs.org Studies on 1-methylnaphthalene have observed the formation of dimeric products, particularly in low-oxygen environments, suggesting multiple pathways for their formation. scirp.orgscirp.org

Photo-oxidation Pathways and Formation of Oxygenated Organic Molecules (OOMs)

Combustion Chemistry and High-Temperature Kinetics

As a component of diesel and jet fuels, understanding the high-temperature combustion chemistry of this compound is crucial for predicting engine performance and pollutant formation, particularly soot. mdpi.comdlr.de

Detailed chemical kinetic models are essential tools for simulating the complex reaction networks that occur during combustion. dlr.desjsu.edu These models consist of thousands of elementary reactions involving hundreds of chemical species. mdpi.com For a complex fuel like this compound, the modeling approach is typically hierarchical. dtic.milresearchgate.net It starts with a well-validated core mechanism for small hydrocarbon chemistry (C₀-C₅) and is then extended with a sub-mechanism specific to the fuel molecule and its larger intermediates. researchgate.net

For alkylnaphthalenes like 1-methylnaphthalene, which is often used as a surrogate for the aromatic fraction of diesel fuel, detailed models have been developed and validated against experimental data from jet-stirred reactors, shock tubes, and laminar flames. mdpi.comtandfonline.com These models include various reaction classes:

High-temperature decomposition: Unimolecular bond scission reactions. mdpi.com

Hydrogen abstraction: Removal of H atoms from the alkyl side chain or the aromatic rings by small radicals (H, OH, HO₂). mdpi.com

Radical addition and substitution: Addition of radicals to the aromatic system or substitution of H atoms. mdpi.com

Oxidation of primary radicals: Reactions of the initial fuel radicals (e.g., naphthylmethyl) with oxygen. mdpi.com

The initial steps in the high-temperature oxidation and pyrolysis of this compound involve unimolecular decomposition and hydrogen abstraction. Hydrogen abstraction reactions by small, highly reactive radicals such as H, OH, and O are dominant fuel consumption pathways at high temperatures. dtic.milmdpi.com

For an alkylnaphthalene, H-abstraction can occur at several sites:

From the alkyl side chains: Abstraction from the ethyl and methyl groups. Abstraction of a secondary hydrogen from the methylene (B1212753) (-CH₂-) group of the ethyl substituent is generally faster than from the primary methyl (-CH₃) groups.

From the aromatic rings: Abstraction of an aromatic hydrogen.

The resulting radicals, such as a naphthylmethyl-type radical, undergo further reactions. At high temperatures, β-scission is a key decomposition pathway for larger alkyl side chains. For the ethyl group in this compound, this would lead to the formation of a naphthyl radical and an ethyl radical, or a methylnaphthalene radical and a methyl radical, depending on the initial abstraction site.

The primary radicals formed from H-abstraction and decomposition then react with O₂, leading to a cascade of reactions that break down the bicyclic aromatic structure into smaller intermediates like indenyl, phenyl, and phenylacetylene, which are known precursors to soot formation. mdpi.comcornell.edu The specific pathways and branching ratios are highly dependent on temperature, pressure, and equivalence ratio. tandfonline.com

Oxidation Reactions of Intermediate Species and Isomerization Processes

The oxidation and isomerization of this compound involve complex pathways that are critical in fields such as combustion chemistry and the synthesis of fine chemicals. While direct studies on this compound are limited, extensive research on its parent compound, 1-methylnaphthalene, provides significant insight into the likely mechanisms.

Oxidation of Intermediate Species:

The oxidation of alkylnaphthalenes like this compound proceeds through the formation of various reactive intermediates. The reaction pathways are highly dependent on conditions such as temperature and the presence of oxidizing agents. Key mechanistic steps, inferred from studies on similar molecules, include:

Hydrogen Abstraction: The initial step in the oxidation process is often the abstraction of a hydrogen atom from one of the alkyl side chains (the ethyl or methyl group) or the aromatic ring by radicals such as hydroxyl (•OH). mdpi.com For this compound, abstraction from the ethyl group is particularly likely due to the weaker C-H bonds at the secondary carbon.

Formation and Oxidation of Naphthylmethyl-type Radicals: Following hydrogen abstraction from a methyl group, a naphthylmethyl radical is formed. This radical is a crucial intermediate. mdpi.com It can react with molecular oxygen (O₂) to form a peroxy radical, which then undergoes a series of reactions to form more stable oxygenated products like aldehydes and carboxylic acids. For example, studies on 1-methylnaphthalene show the formation of 1-naphthaldehyde and 1-naphthoic acid. mdpi.comscirp.org Similarly, oxidation of the ethyl group on this compound would proceed via an ethylnaphthalene radical, leading to corresponding ketones, alcohols, and acids.

Ring Oxidation and Fission: Besides side-chain oxidation, the naphthalene ring system itself can be attacked by radicals. This can lead to the formation of dihydrodiols, catechols, and eventually ring-opened products like substituted salicylates or phthalates. nih.govasm.org In some biological or photo-oxidation systems, enzymes or UV light can initiate ring dioxygenation or hydroxylation. scirp.orgnih.gov For instance, the bacterium Sphingomonas paucimobilis has been shown to metabolize various methylnaphthalenes, producing a range of hydroxylated and ring-fission products, highlighting the diverse potential oxidation pathways. nih.govasm.org

Isomerization Processes:

Isomerization of this compound involves the migration of its alkyl groups around the naphthalene ring. This process is typically catalyzed by acids, most notably solid acids like zeolites. The generally accepted mechanism involves the formation of a carbocation intermediate, known as an arenium ion or a σ-complex.

The process for a related compound, 1-methylnaphthalene (1-MN), is well-documented and proceeds as follows:

Protonation: A Brønsted acid site on the catalyst protonates a carbon atom on the naphthalene ring, disrupting the aromatic system and forming a carbocation intermediate. researchgate.net

1,2-Hydride/Alkyl Shift: The alkyl group (in this case, methyl or ethyl) migrates to an adjacent carbon atom via a 1,2-shift. This intramolecular rearrangement is the key isomerization step. The stability of the resulting carbocation intermediate influences the reaction pathway.

Deprotonation: The intermediate loses a proton to the catalyst, restoring the aromaticity of the naphthalene ring and yielding an isomerized product, such as 2-methylnaphthalene (2-MN). researchgate.net

Side reactions like disproportionation (where two molecules of an alkylnaphthalene react to form naphthalene and a dialkylnaphthalene) and cracking can also occur, particularly at higher temperatures or on catalysts with very strong acid sites. nih.gov

Catalytic Reaction Mechanisms

Catalysts play a pivotal role in directing the synthesis and transformation of this compound, offering pathways with higher efficiency and selectivity.

Mechanistic Studies of Alkylation Reactions in Ionic Liquids

The synthesis of alkylnaphthalenes via Friedel-Crafts alkylation can be effectively carried out using ionic liquids (ILs) as both catalysts and solvents. researchgate.netacs.org ILs are considered "green" alternatives to traditional catalysts like AlCl₃ or strong acids due to their low vapor pressure, thermal stability, and recyclability. acs.orgacs.org

The mechanism for naphthalene alkylation in an acidic ionic liquid, such as one based on chloroaluminate(III), follows the classic electrophilic aromatic substitution pathway:

Electrophile Generation: The ionic liquid, acting as a Lewis or Brønsted acid, activates the alkylating agent (e.g., an alkene or an alkyl halide) to generate a carbocation or a polarized complex. google.com For producing this compound, this would involve reacting 2-methylnaphthalene with an ethylating agent like ethyl bromide or ethene.

Electrophilic Attack: The highly reactive electrophile attacks the electron-rich naphthalene ring. The position of the attack (α or β position) is influenced by steric hindrance and the electronic directing effects of the existing methyl group.

Deprotonation: The resulting arenium ion intermediate is deprotonated, often by the anionic component of the ionic liquid, to restore aromaticity and form the final alkylated naphthalene product. google.com

The composition of the ionic liquid, particularly its acidity, is a critical factor. For chloroaluminate ILs (e.g., [bmim]Cl-AlCl₃ or Et₃NHCl-AlCl₃), the Lewis acidity increases with the molar fraction of AlCl₃, which generally enhances catalytic activity. researchgate.netacs.org Research shows that reaction conditions such as temperature and reactant molar ratios can be tuned to control the degree of alkylation (mono- vs. di- or poly-alkylation) and the isomeric distribution of the products. rsc.org

Table 1: Research Findings on Naphthalene Alkylation in Ionic Liquids
Ionic Liquid CatalystAlkylating AgentKey FindingsReference
Et₃NHCl-AlCl₃Isopropyl bromideAchieved 98% conversion of isopropyl bromide with 80% selectivity to 2-isopropylnaphthalene (B46572) under optimized conditions (15°C, 4:1 naphthalene/alkylating agent ratio). researchgate.net
Me₃NHCl–AlCl₃1-dodeceneIn a continuous-flow microreactor, achieved >99% yield of alkylated naphthalene within 60 seconds at 30°C. Product distribution could be controlled by temperature and reactant ratio. rsc.org
[Bmim]Cl-AlCl₃, [bDBU]Cl-AlCl₃, [bDBN]Cl-AlCl₃Ethyl bromide, Isopropyl chlorideCompared the catalytic properties of three different chloroaluminate(III) ionic liquids for naphthalene alkylation. researchgate.net
Et₃NHCl-AlCl₃DecalinDemonstrated novel alkylation using decalin as the alkylating agent, leveraging the high reactivity of the tertiary C–H bond in decalin. acs.org

Catalytic Isomerization Pathways over Zeolite Catalysts

Zeolites are crystalline aluminosilicates with well-defined microporous structures and strong acid sites, making them highly effective shape-selective catalysts for hydrocarbon isomerization. nih.govmdpi.com The isomerization of this compound over a zeolite catalyst would aim to produce a more valuable or desired isomer. The mechanism is analogous to that of 1-methylnaphthalene isomerization. researchgate.netnih.gov

The key features of this catalytic pathway are:

Role of Acid Sites: The reaction is initiated at the Brønsted acid sites within the zeolite pores, where the naphthalene ring is protonated. researchgate.net

Shape Selectivity: The pore dimensions and topology of the zeolite play a crucial role. They can sterically hinder the formation of bulky transition states or products, thereby favoring the formation of specific, less bulky isomers. For example, zeolites with 12-membered ring channels (like BEA, FAU) often show higher activity for naphthalene isomerization compared to those with smaller 10-membered rings (like MFI). nih.gov

Intramolecular vs. Intermolecular Pathways: The primary mechanism is an intramolecular 1,2-alkyl shift. However, an intermolecular pathway involving transalkylation (disproportionation) can also occur as a side reaction, leading to the formation of naphthalene and poly-substituted naphthalenes. nih.gov The reaction conditions and catalyst properties (e.g., acid site density) determine the relative rates of these competing reactions.

Studies have shown that modifying zeolites, for instance by acid treatment or by incorporating metals, can significantly alter their catalytic performance, improving selectivity and stability. jeeng.netcip.com.cnntu.ac.uk

Table 2: Performance of Zeolite Catalysts in the Isomerization of 1-Methylnaphthalene (as an analogue for this compound)
CatalystTreatment/ModificationKey Performance MetricReference
HBEA ZeoliteAcid-treatedSelectivity to 2-methylnaphthalene reached 92.70%. cip.com.cn
Beta ZeoliteOxalic acid treatedIncreased selectivity to 2-methylnaphthalene to 92.70%. nih.gov
Ni-Mo/ZSM-5Metal-promotedAchieved 96.0 mol% selectivity for 2-methylnaphthalene with 96.3 mol% total conversion. researchgate.net
Pt/Sr-ZSM-5Metal-loadedIn n-hexane isomerization, achieved ~80% conversion and 90% selectivity to isomers at 275°C. ntu.ac.uk

Environmental Transformation and Biogeochemical Degradation Pathways of 1 Ethyl 2 Methylnaphthalene

Aerobic Biodegradation Mechanisms

Under aerobic conditions, microorganisms utilize molecular oxygen to initiate the breakdown of 1-ethyl-2-methylnaphthalene. This process is primarily driven by a class of enzymes known as oxygenases.

Microbial Hydroxylation and Ring-Cleavage Pathways of Methylnaphthalenes

The aerobic biodegradation of methylnaphthalenes, such as this compound, is initiated by the hydroxylation of the aromatic ring. nih.govias.ac.in This initial attack makes the stable aromatic structure more susceptible to subsequent enzymatic reactions. researchgate.net Following hydroxylation, the aromatic ring is cleaved, a critical step that breaks the aromaticity of the molecule. researchgate.net

For substituted naphthalenes, the position of the alkyl groups significantly influences the initial site of enzymatic attack and the subsequent metabolic pathway. nih.gov In the case of 1-methylnaphthalene (B46632), two primary pathways have been observed. One pathway involves the hydroxylation of the unsubstituted ring, leading to the formation of methylsalicylate and methylcatechol, which are then funneled into central metabolic pathways through ring cleavage. nih.gov An alternative "detoxification" pathway involves the hydroxylation of the methyl group itself, forming 1-hydroxymethylnaphthalene, which is then oxidized to 1-naphthoic acid. nih.gov Similarly, for 2-methylnaphthalene (B46627), degradation can proceed through either oxidation of the aromatic ring to form methylsalicylates and methylcatechols, or through hydroxylation of the methyl side chain to produce 2-hydroxymethylnaphthalene and subsequently 2-naphthoic acid. ias.ac.inethz.ch

Role of Dioxygenases in Alkylnaphthalene Metabolism

Dioxygenases are key enzymes in the aerobic degradation of aromatic hydrocarbons, including alkylnaphthalenes. nih.govresearchgate.net These enzymes incorporate both atoms of molecular oxygen into the aromatic ring, a crucial step in destabilizing the structure for cleavage. ebi.ac.uk Naphthalene (B1677914) dioxygenase (NDO), a well-studied member of the Rieske non-heme iron oxygenase family, is a multi-component enzyme system that catalyzes the initial dihydroxylation of naphthalene and its derivatives. ebi.ac.uknih.gov NDO is known for its broad substrate specificity, capable of oxidizing a wide range of aromatic compounds. nih.govnih.gov

The NDO system consists of a reductase, a ferredoxin, and a terminal oxygenase component. ebi.ac.ukgenome.jp Site-directed mutagenesis studies have been instrumental in identifying the specific amino acid residues within the active site that are responsible for the enzyme's regioselectivity and enantioselectivity. nih.govnih.gov For instance, the amino acid at position 352 has been shown to be important in determining the enantiomeric purity of the dihydrodiol product formed from naphthalene. nih.gov This understanding opens up possibilities for engineering dioxygenases to create new and useful biocatalysts. nih.gov

Formation of Methylsalicylates, Methylcatechols, and Hydroxymethylnaphthalenes as Metabolites

During the aerobic biodegradation of methylnaphthalenes, a variety of intermediate metabolites are formed. The oxidation of the unsubstituted aromatic ring of methylnaphthalenes leads to the production of methyl-substituted salicylates. nih.govresearchgate.net These salicylates can be further metabolized to methylcatechols. nih.govias.ac.in

Alternatively, the initial enzymatic attack can occur at the methyl group, leading to the formation of hydroxymethylnaphthalenes. nih.govias.ac.in For example, the hydroxylation of the methyl group of 2-methylnaphthalene results in 2-hydroxymethylnaphthalene. nih.govias.ac.in This intermediate can then undergo further oxidation of the aromatic ring, eventually forming metabolites like 4-hydroxymethylcatechol. ias.ac.in The formation of these various metabolites highlights the multiple pathways that microorganisms can employ to degrade alkylated aromatic compounds. ias.ac.innih.gov

Anaerobic Biodegradation Pathways

In the absence of oxygen, a different set of microbial strategies is employed to break down this compound. These anaerobic pathways involve unique activation reactions to overcome the stability of the aromatic ring.

Fumarate (B1241708) Addition Mechanisms for Alkylnaphthalene Activation

A key mechanism for the anaerobic activation of alkylated aromatic hydrocarbons, including alkylnaphthalenes, is the addition of the hydrocarbon to fumarate. unlp.edu.arenviro.wiki This reaction, often catalyzed by enzymes like benzylsuccinate synthase, targets the methyl or alkyl side chain of the aromatic compound. enviro.wiki For 1- and 2-methylnaphthalene, this process has been demonstrated to be a crucial initial step in their anaerobic degradation. researchgate.netasm.org The addition to fumarate forms a succinate (B1194679) adduct, which is a more reactive intermediate amenable to further metabolism. researchgate.net This fumarate addition mechanism is applicable to a range of hydrocarbons, including those with up to C8 alkylation in monoaromatics and multi-ring aromatic compounds with at least C2 alkylation. researchgate.net

Formation of Naphthoic Acid Derivatives and Succinyl-CoA Adducts

Following the initial activation by fumarate addition, the anaerobic degradation of alkylnaphthalenes proceeds through a series of reactions leading to the formation of naphthoic acid derivatives. For instance, the degradation of 2-methylnaphthalene involves the formation of (2-naphthylmethyl)succinate, which is then converted through several β-oxidation steps to 2-naphthoyl-CoA and subsequently 2-naphthoic acid. uni-konstanz.denih.gov This makes 2-naphthoic acid a central intermediate in the anaerobic metabolism of both naphthalene and 2-methylnaphthalene. uni-konstanz.denih.gov Similarly, the anaerobic degradation of 1-methylnaphthalene is proposed to proceed via fumarate addition to form an initial adduct, which is then metabolized to 1-naphthoic acid. researchgate.netnih.gov

Once formed, these naphthoyl-CoA derivatives undergo further transformation, including ring reduction. asm.org This reduction of the aromatic ring is a critical step to overcome the resonance energy of the PAH structure in the absence of oxygen. asm.org Subsequent reactions lead to ring cleavage and the formation of various aliphatic dicarboxylic acids and other metabolites that can be funneled into central metabolic pathways. researchgate.net

Subsequent Ring Reduction and Cleavage in Anaerobic Environments

The anaerobic degradation of alkylated naphthalenes like this compound is a stepwise process that occurs in the absence of oxygen. After initial activation reactions, which for alkylnaphthalenes typically involve the addition of fumarate to one of the alkyl side chains, the molecule is prepared for the more chemically demanding steps of ring reduction and cleavage. nih.govresearchgate.netnih.gov For 2-methylnaphthalene, this activation and subsequent β-oxidation lead to the formation of 2-naphthoic acid, a central metabolite in the degradation pathway. nih.govoup.comuni-konstanz.de In contrast, studies on 1-methylnaphthalene have shown the formation of 1-naphthoic acid, indicating that the position of the alkyl group influences the specific metabolic pathway. nih.gov It is expected that this compound degradation would proceed via analogous activation at either the ethyl or methyl group to form a corresponding substituted naphthoyl-CoA intermediate.

To overcome the high resonance energy that stabilizes the aromatic rings, anaerobic microorganisms employ a strategy of ring reduction prior to cleavage. nih.gov This is a key difference from aerobic degradation, which uses oxygenases to directly attack the ring. In the anaerobic pathway, the substituted naphthoyl-CoA molecule undergoes several consecutive two-electron reduction steps. nih.gov For instance, in the degradation of naphthalene and 2-methylnaphthalene, the central intermediate 2-naphthoic acid is reduced to non-aromatic forms such as 5,6,7,8-tetrahydro-2-naphthoic acid. oup.com This reduction destabilizes the ring system, making it susceptible to cleavage.

The final step is the cleavage of the reduced ring structure, which typically occurs through hydrolytic reactions. nih.gov The saturated carbocyclic ring is opened, leading to the formation of aliphatic compounds. Research has identified metabolites such as 2-carboxycyclohexylacetic acid from this ring cleavage process, which indicates that further degradation proceeds via cyclohexane (B81311) derivatives rather than aromatic compounds. oup.com These aliphatic products can then be channeled into central metabolic pathways for complete mineralization to CO2. nih.gov The detection of specific metabolites like naphthyl-2-methylsuccinate and various naphthoic acids in contaminated aquifers provides strong evidence that these laboratory-observed anaerobic degradation pathways are active in the environment. oup.com

Photochemical Degradation in Aqueous and Atmospheric Systems

In addition to microbial processes, this compound is subject to transformation by photochemical degradation. When exposed to ultraviolet (UV) radiation from sunlight, alkylnaphthalenes present in the atmosphere or in surface waters can undergo significant chemical changes. scirp.org This process of photo-oxidation can lead to a wide array of transformation products, some of which may have different physical and chemical properties, such as increased volatility or water solubility, compared to the parent compound. scirp.orgscirp.org

UV-Induced Transformation Products of Alkylnaphthalenes

The UV-induced transformation of alkylnaphthalenes has been investigated using 1-methylnaphthalene as a model compound. These studies reveal the formation of numerous photo-oxidation products. scirp.orgresearchgate.net The reactions can occur in both the gas phase, relevant for atmospheric fate, and in aqueous systems. nih.govcopernicus.org The transformation process involves reactions with photochemically generated reactive species, such as hydroxyl radicals. collectionscanada.gc.caresearchgate.net

Research has identified a variety of transformation products resulting from the UV irradiation of 1-methylnaphthalene in the presence of air. scirp.orgscirp.orgresearchgate.net These products demonstrate that the degradation can involve both modifications to the alkyl side-chain and the breakdown of the aromatic ring structure. The table below summarizes key transformation products identified in laboratory studies.

Parent Compound Identified Transformation Products Reference
1-Methylnaphthalene1-Naphthaldehyde (B104281) scirp.orgresearchgate.net
1-Naphthoic acid scirp.orgscirp.org
1-Naphthalenemethanol scirp.orgresearchgate.net
Phthalic anhydride (B1165640) scirp.orgresearchgate.net
(E)-3-(2-acetylphenyl)acrylaldehyde scirp.orgresearchgate.net
3-Methyl-1(3H)-isobenzofuranone scirp.org
2-Acetylbenzoic acid researchgate.net

This interactive table summarizes data on the UV-induced transformation products of 1-methylnaphthalene, which serves as a proxy for other alkylnaphthalenes.

Identification of Ring-Opened and Side-Chain Oxidized Photo-products

The products formed during the photochemical degradation of alkylnaphthalenes can be broadly categorized into two main types: side-chain oxidized products and ring-opened products. scirp.orgresearchgate.netresearchgate.net

Side-chain oxidized products are those in which the naphthalene ring system remains intact, but the alkyl substituent has been oxidized. For 1-methylnaphthalene, this includes the formation of 1-naphthaldehyde, 1-naphthalenemethanol, and 1-naphthoic acid. scirp.orgresearchgate.netscirp.org These transformations involve the oxidation of the methyl group to an aldehyde, an alcohol, and a carboxylic acid, respectively. It is anticipated that for this compound, similar oxidative reactions would occur on both the ethyl and methyl groups.

Ring-opened products result from the cleavage of the aromatic naphthalene structure. These products are often more polar and water-soluble than the parent compound. Studies on 1-methylnaphthalene have identified several ring-opened products, indicating that the stable aromatic system can be broken down under UV irradiation. scirp.orgscirp.org Key identified products include phthalic anhydride and (E)-3-(2-acetylphenyl)acrylaldehyde. scirp.orgresearchgate.net The formation of these compounds shows a complete breakdown of at least one of the aromatic rings.

The table below classifies the identified photoproducts of 1-methylnaphthalene based on the reaction type.

Reaction Type Identified Photo-product Proposed Structure
Side-Chain Oxidation1-NaphthaldehydeC₁₁H₈O
Side-Chain Oxidation1-NaphthalenemethanolC₁₁H₁₀O
Side-Chain Oxidation1-Naphthoic acidC₁₁H₈O₂
Ring-OpeningPhthalic anhydrideC₈H₄O₃
Ring-Opening(E)-3-(2-acetylphenyl)acrylaldehydeC₁₁H₁₀O₂
Ring-Opening2-Acetylbenzoic acidC₉H₈O₃

This interactive table categorizes the photo-transformation products of 1-methylnaphthalene, highlighting the different degradation pathways.

Advanced Analytical Methodologies for 1 Ethyl 2 Methylnaphthalene in Environmental and Complex Matrices

Chromatographic Separation Techniques

Chromatography is the cornerstone of analyzing complex mixtures containing 1-Ethyl-2-methylnaphthalene. The separation is based on the differential partitioning of compounds between a mobile phase and a stationary phase. chemcoplus.co.jp The choice of chromatographic technique is critical for resolving this compound from other alkylnaphthalene isomers and related compounds.

Gas Chromatography (GC) is a primary technique for the analysis of volatile and semi-volatile compounds like this compound. In GC, a gaseous mobile phase transports the sample through a capillary column containing a stationary phase. chemcoplus.co.jp The separation of alkylnaphthalene isomers is particularly challenging due to their similar boiling points and polarities.

The choice of the GC column's stationary phase is paramount for achieving separation. Non-polar stationary phases, such as those based on 100% dimethylpolysiloxane, separate compounds primarily by their boiling points. core.ac.uk However, for complex isomer mixtures, more selective stationary phases are required. Phenyl-substituted polysiloxane columns, such as a 50% phenyl-polysiloxane phase, have demonstrated significantly better separation of PAH isomers compared to less substituted or arylene-based columns. mdpi.com For instance, studies have shown that a 50% phenyl-polysiloxane column can resolve a greater number of dimethylnaphthalene isomers compared to other phases. mdpi.com The elution order of these isomers is influenced by the specific interactions between the analytes and the stationary phase. mdpi.com

Table 1: Comparison of GC Stationary Phases for Dimethylnaphthalene Isomer Separation

Stationary PhaseSeparation PerformanceKey Characteristics
Phenyl AryleneCo-elution of many dimethylnaphthalene isomers. mdpi.comProvides separation based on a combination of volatility and specific π-π interactions.
50% Phenyl-polysiloxaneSubstantially better separation of dimethylnaphthalene isomers compared to phenyl arylene. mdpi.comOffers enhanced shape selectivity and π-π interactions, improving resolution of isomers. mdpi.com
Ionic Liquid (e.g., SLB-ILPAH)Forms a co-eluting cluster of dimethylnaphthalenes, showing a very different retention pattern. mdpi.comUnique selectivity based on multiple interaction mechanisms, useful in multidimensional GC. mdpi.com

This table is generated based on findings from a study comparing different stationary phases for PAH analysis. mdpi.com

For exceptionally complex samples like petroleum products or heavily contaminated environmental extracts, one-dimensional GC may not provide sufficient resolving power. core.ac.uk Comprehensive two-dimensional gas chromatography (GC×GC) offers a significant enhancement in peak capacity and separation. copernicus.orgleco.com This technique utilizes two columns with different stationary phases connected by a modulator. nih.gov

Typically, a non-polar primary column separates compounds by volatility, and a more polar secondary column provides a second dimension of separation based on polarity. copernicus.org This orthogonal separation spreads the analytes over a two-dimensional plane, resolving compounds that would co-elute in a single-column system. core.ac.ukcopernicus.org For example, GC×GC can separate complex mixtures of crude oil into thousands of individual compound peaks, allowing for the clear identification of specific alkylnaphthalenes like 1-methylnaphthalene (B46632) and 2-methylnaphthalene (B46627) within a complex matrix. core.ac.uk The coupling of GC×GC with a time-of-flight mass spectrometer (TOF-MS) provides fast data acquisition, which is necessary to characterize the narrow peaks produced by the second-dimension column, and offers confident compound identification. copernicus.orggcms.cz

Table 2: Typical GC×GC Column Configuration for Petroleum Analysis

DimensionColumn TypeStationary Phase ExampleSeparation Principle
First Dimension (1D)Long, non-polar capillary column100% dimethylpolysiloxane (e.g., Rtx-1) core.ac.ukVolatility / Boiling Point
Second Dimension (2D)Short, polar capillary column50% phenyl polysiloxane gcms.czPolarity

This table outlines a common column setup for GCxGC analysis of complex hydrocarbon mixtures. core.ac.ukgcms.cz

On-line coupling of high-performance liquid chromatography (LC) with gas chromatography (LC-GC) is a powerful automated technique for analyzing target compounds in complex matrices. researchgate.netnih.gov This method is particularly effective for analyzing mineral oil hydrocarbons (MOSH and MOAH), a fraction that includes alkylnaphthalenes, in food and environmental samples. researchgate.netthermofisher.com

In a typical LC-GC setup, a normal-phase LC column (e.g., silica (B1680970) gel) is used for sample cleanup and fractionation. thermofisher.com The sample extract is injected into the LC system, which separates it into fractions, such as saturated hydrocarbons (MOSH) and aromatic hydrocarbons (MOAH). These fractions are then sequentially transferred to the GC system for detailed separation and quantification, often using a flame ionization detector (FID). researchgate.netthermofisher.com This approach automates sample cleanup, reduces the risk of contamination, and allows for the injection of large sample volumes, leading to low detection limits. researchgate.net

For even greater resolving power, LC can be coupled with GC×GC (LC-GC×GC). uliege.be In this configuration, the LC provides a group-type separation (e.g., isolating the aromatic fraction), which is then subjected to the high-resolution power of GC×GC to separate individual classes of aromatic compounds and their isomers. uliege.bechromatographyonline.com

Multidimensional Gas Chromatography (GC×GC) for Complex Mixture Analysis

Sample Preparation and Enrichment Strategies

Before chromatographic analysis, samples often require preparation to isolate and concentrate the analytes of interest, like this compound, and to remove interfering matrix components. uoa.grsigmaaldrich.com

Solid-phase extraction (SPE) is a widely used technique for sample cleanup and concentration. organomation.comwikipedia.org It involves passing a liquid sample through a cartridge containing a solid adsorbent (the stationary phase). Based on their chemical properties, analytes can be retained on the sorbent while matrix interferences pass through, or vice-versa. wikipedia.org The retained analytes are then eluted with a small volume of a suitable solvent. uoa.gr

For non-polar to moderately polar compounds like alkylnaphthalenes, reversed-phase SPE is common. Sorbents such as silica-based C18 (octadecyl) or polymeric resins (e.g., styrene-divinylbenzene) are frequently used. organomation.com Phenyl-based sorbents can offer enhanced retention for aromatic compounds like alkylnaphthalenes through π-π interactions. phenomenex.com SPE is incorporated into numerous official analytical methods for environmental pollutants. For example, EPA Method 1694 recommends SPE for the extraction of pharmaceuticals and personal care products from water. uoa.gr

Table 3: Common SPE Sorbents for Aromatic Hydrocarbon Extraction

Sorbent TypeRetention MechanismTypical Application
C18-bonded SilicaReversed-phase (hydrophobic interactions)Extraction of non-polar to moderately polar compounds from aqueous matrices. organomation.com
Styrene-Divinylbenzene PolymerReversed-phase (hydrophobic and π-π interactions)Extraction of a broad range of organic compounds, including PAHs. organomation.com
Phenyl-bonded SilicaReversed-phase with aromatic selectivity (π-π interactions)Selective extraction of aromatic compounds. phenomenex.com
Hydrophilic-Lipophilic Balanced (HLB) PolymerMixed-mode (hydrophilic and lipophilic interactions)Extraction of a wide range of analytes from water. gcms.cz

This table summarizes common sorbents used in solid-phase extraction for compounds similar to this compound. gcms.czorganomation.comphenomenex.com

Modern analytical chemistry trends towards the miniaturization of sample preparation to reduce solvent consumption, decrease analysis time, and lower detection limits. nih.gov

Solid-Phase Microextraction (SPME) is a solvent-free technique that uses a fused silica fiber coated with a sorbent. wikipedia.orgchromatographyonline.com The fiber is exposed to the sample (or its headspace), and analytes partition into the coating. The fiber is then transferred directly to the GC injector for thermal desorption and analysis. chromatographyonline.com SPME is highly effective for trace analysis of volatile and semi-volatile organic compounds in environmental, food, and biological samples. chromatographyonline.comresearchgate.net

Magnetic Solid-Phase Extraction (MSPE) is another innovative approach where sorbent materials are coated onto magnetic nanoparticles. uoa.gr These magnetic particles are added directly to the sample solution to adsorb the analytes. After extraction, the particles are quickly and easily separated from the sample matrix using an external magnetic field, eliminating the need for filtration or centrifugation. leco.comuoa.gr This technique simplifies the extraction procedure and can enhance efficiency. uoa.gr

Solid-Phase Extraction (SPE) Methods for Alkylnaphthalenes

Isotopic Analysis for Biodegradation Assessment

The assessment of contaminant biodegradation in the environment presents a significant challenge, as concentration decreases alone cannot definitively distinguish between destructive degradation processes and non-destructive physical processes like dilution, sorption, and dispersion. enviro.wiki Compound-Specific Isotope Analysis (CSIA) has emerged as a powerful tool to provide direct evidence of in-situ biodegradation. tersusenv.comclu-in.org This methodology focuses on measuring the ratio of stable isotopes (e.g., ¹³C/¹²C) within the molecules of a specific contaminant. tersusenv.com During microbial degradation, enzyme-mediated reactions often proceed faster with molecules containing the lighter isotope (e.g., ¹²C) compared to those with the heavier isotope (e.g., ¹³C). tersusenv.com This kinetic isotope effect results in a progressive enrichment of the heavier isotope in the remaining, undegraded contaminant pool. By monitoring this isotopic shift, CSIA can provide qualitative and quantitative insights into the occurrence and extent of biodegradation in the field. tersusenv.comufz.de

Stable Isotope Fractionation Studies for In Situ Degradation Monitoring

Stable isotope fractionation provides a robust method for monitoring the in-situ biodegradation of aromatic hydrocarbons, including alkylated naphthalenes. The change in the isotopic composition of a contaminant relative to its degradation is often described by the Rayleigh distillation model, which allows for the quantification of biodegradation based on laboratory-derived enrichment factors (ε). acs.org

Research into the anaerobic degradation of polycyclic aromatic hydrocarbons (PAHs) has provided valuable data, particularly for close structural analogs of this compound. Studies focusing on 2-methylnaphthalene have demonstrated the utility and the limitations of CSIA for this class of compounds. In laboratory microcosm experiments using a sulfate-reducing enrichment culture (N47) isolated from a tar oil-contaminated site, a carbon isotope enrichment factor (ε) for the anaerobic degradation of 2-methylnaphthalene was determined. acs.orgnih.govacs.org This value is critical for applying the Rayleigh model to field data. The anaerobic degradation of 2-methylnaphthalene is often initiated by the addition of fumarate (B1241708) to the methyl group, a reaction catalyzed by a glycyl radical enzyme, analogous to the initial step in anaerobic toluene (B28343) degradation. nih.govd-nb.infoasm.org

Field studies at complex contaminated sites, such as former gasworks facilities, have applied CSIA to assess the natural attenuation of various aromatic hydrocarbons. acs.orgacs.org At one such site, a moderate but distinct carbon isotope fractionation was observed for 2-methylnaphthalene in groundwater samples, providing qualitative evidence for its in-situ biodegradation. acs.orgnih.gov The observed shift in the carbon isotope ratio (δ¹³C) for 2-methylnaphthalene was 2.3‰. acs.org However, in some cases, a clear correlation between decreasing contaminant concentration and increasing ¹³C enrichment was not established, which can preclude a definitive quantitative assessment of biodegradation for this specific compound in the field. acs.orgnih.gov

The magnitude of the enrichment factor is influenced by the specific enzymatic pathway. For instance, anaerobic degradation of 2-methylnaphthalene via a carboxylation-like mechanism has been shown to cause negligible carbon isotope fractionation, while exhibiting significant hydrogen isotope fractionation (εH). science.gov This highlights the potential of multi-element isotope analysis (e.g., ¹³C and ²H) to differentiate between aerobic and anaerobic degradation pathways. science.gov

The presence of specific metabolites can further corroborate CSIA findings. For 2-methylnaphthalene, the detection of naphthyl-2-methylsuccinic acid in groundwater provides highly specific evidence of its anaerobic degradation. acs.orgnih.govacs.org

Data Tables

The following tables summarize key research findings from stable isotope fractionation studies relevant to the assessment of alkylated naphthalene (B1677914) biodegradation.

Table 1: Laboratory-Derived Carbon Isotope Enrichment Factors (ε) for Anaerobic Degradation of Naphthalenes

CompoundDegrading CultureRedox ConditionEnrichment Factor (ε) [‰]Reference(s)
2-MethylnaphthaleneSulfate-reducing enrichment culture N47Anaerobic (Sulfate-reducing)-0.9 ± 0.1 acs.org, nih.gov, acs.org
NaphthaleneSulfate-reducing enrichment culture N47Anaerobic (Sulfate-reducing)-1.1 ± 0.4 acs.org, nih.gov, acs.org

Table 2: Observed In-Situ Carbon Isotope Fractionation (Δδ¹³C) of Aromatic Hydrocarbons in a Tar Oil-Contaminated Aquifer

CompoundMaximum Isotope Shift (Δδ¹³C) [‰]Reference(s)
o-Xylene10.7 acs.org
Toluene8.1 acs.org
m/p-Xylene7.1 acs.org
Ethylbenzene3.7 acs.org
Naphthalene3.6 acs.org
Benzene3.3 acs.org
2-Methylnaphthalene2.3 acs.org

Molecular Interactions and Supramolecular Chemistry Involving Alkylnaphthalene Frameworks

Ligand-Metal Complexation Studies

The ability of naphthalene-containing ligands to form complexes with metal ions is a significant area of research in coordination chemistry. These studies often focus on Schiff base ligands due to their versatile synthesis and ability to coordinate with a wide range of metals.

Synthesis and Characterization of Schiff Base Ligands Containing Naphthalene (B1677914) Moieties

Schiff base ligands are typically synthesized through the condensation reaction of a primary amine with an aldehyde or ketone. In the context of naphthalene moieties, this can involve the reaction of a naphthaldehyde or a naphthylamine with a suitable carbonyl or amine compound, respectively. For instance, a novel Schiff base ligand was synthesized by condensing 8-acetyl-7-hydroxy-4-methyl-2H-chromen-2-one with 1-(naphthalen-1-yl)ethylamine. orientjchem.org Another example is the preparation of N'-(diphenylmethylene)naphthalene-1,8-diamine through the reaction of benzophenone (B1666685) and 1,8-naphthylenediamine.

The synthesis process often involves refluxing the reactants in a solvent like ethanol (B145695), sometimes with a catalytic amount of acid. orientjchem.org The resulting Schiff base ligands are then characterized using various analytical techniques to confirm their structure and purity. These methods include:

Spectroscopic Techniques:

FT-IR (Fourier-Transform Infrared) Spectroscopy: Used to identify the characteristic imine (C=N) bond stretch, which is a hallmark of Schiff bases. bohrium.comrsc.org

¹H and ¹³C NMR (Nuclear Magnetic Resonance) Spectroscopy: Provides detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, helping to elucidate the molecular structure. bohrium.comrsc.orgacs.org

UV-Vis (Ultraviolet-Visible) Spectroscopy: Used to study the electronic transitions within the molecule. bohrium.comrsc.org

Mass Spectrometry: Determines the molecular weight of the synthesized ligand. orientjchem.org

Elemental Analysis: Confirms the empirical formula of the compound. bohrium.comrsc.org

X-ray Crystallography: Provides the definitive three-dimensional structure of the molecule in the solid state. bohrium.comrsc.orgacs.org

Table 1: Examples of Synthesized Schiff Base Ligands with Naphthalene Moieties

ReactantsResulting Schiff Base LigandReference
8-acetyl-7-hydroxy-4-methyl-2H-chromen-2-one and 1-(naphthalen-1-yl)ethylamine(E)-7-hydroxy-4-methyl-8-(1-(1-(naphthalen-1-yl)ethylimino)ethyl)-2H-chromen-2-one orientjchem.org
Benzophenone and 1,8-naphthylenediamineN'-(diphenylmethylene)naphthalene-1,8-diamine
2-hydroxy-1-naphthaldehyde and 2,6-dichloro-phenylamine(E)-1-(((2,6-dichlorophenyl)imino)methyl)naphthalen-2-ol bohrium.comrsc.org
2-hydroxy-1-naphthaldehyde and (4-bromo-2,6-dichlorophenyl)amine(E)-1-(((4-bromo-2,6-dichlorophenyl)imino)methyl)naphthalen-2-ol bohrium.comrsc.org
1,5-diamino naphthalene and 2-hydroxy-3-methoxy benzaldehydeNaphthalene based Schiff-base epu.edu.iq

Coordination Chemistry and Bidentate Ligand Behavior

Schiff bases containing naphthalene moieties often act as bidentate ligands, meaning they can bind to a central metal ion through two donor atoms. researchgate.net These donor atoms are typically nitrogen from the imine group and an oxygen atom from a hydroxyl group, or two nitrogen atoms. orientjchem.org The resulting metal complexes have been extensively studied.

For example, the Schiff base N'-(diphenylmethylene)naphthalene-1,8-diamine acts as a bidentate ligand, coordinating with various transition and inner transition metals such as Mn(II), Ni(II), Zn(II), La(III), Er(III), and Yb(III) through its two nitrogen atoms. Similarly, (E)-7-hydroxy-4-methyl-8-(1-(1-(naphthalen-1-yl)ethylimino)ethyl)-2H-chromen-2-one coordinates as a bidentate ligand through the phenolic oxygen and the azomethine nitrogen. orientjchem.org

The coordination of the ligand to the metal ion is confirmed by shifts in the characteristic IR bands (e.g., the C=N stretch) and changes in the NMR spectra upon complexation. The geometry of the resulting metal complexes can vary, with octahedral and square planar being common arrangements. bohrium.comrsc.org For instance, copper(II) complexes with halogenated Schiff bases derived from naphthalene adopt a slightly distorted square planar geometry. bohrium.comrsc.org

Table 2: Coordination Behavior of Naphthalene-Based Schiff Base Ligands

Schiff Base LigandMetal IonsCoordination ModeResulting Complex GeometryReference
N'-(diphenylmethylene)naphthalene-1,8-diamineMn(II), Ni(II), Zn(II), La(III), Er(III), Yb(III)Bidentate (N,N)Octahedral
(E)-7-hydroxy-4-methyl-8-(1-(1-(naphthalen-1-yl)ethylimino)ethyl)-2H-chromen-2-oneMetal(II) ionsBidentate (O,N)Not specified orientjchem.org
(E)-1-(((2,6-dichlorophenyl)imino)methyl)naphthalen-2-olCu(II)BidentateSlightly distorted square planar bohrium.comrsc.org
(E)-1-(((4-bromo-2,6-dichlorophenyl)imino)methyl)naphthalen-2-olCu(II)BidentateSlightly distorted square planar bohrium.comrsc.org

Intermolecular Forces and Self-Assembly in Alkylnaphthalene Systems

The arrangement of molecules in the solid state and in solution is dictated by a variety of non-covalent interactions. For alkylnaphthalenes, these forces are key to understanding their physical properties and their ability to form larger, ordered structures.

Molecular Recognition and Host-Guest Chemistry

Molecular recognition refers to the specific binding of a "guest" molecule to a "host" molecule through non-covalent interactions. wikipedia.org This principle is fundamental to supramolecular chemistry and has been explored with alkylnaphthalenes as guests. dokumen.pub The driving forces for these interactions can include hydrophobic effects, van der Waals forces, hydrogen bonding, and π-stacking. wikipedia.org

Macrocyclic hosts like cyclodextrins, calixarenes, and cucurbiturils are known to form inclusion complexes with guest molecules, including alkylnaphthalenes. dokumen.pubthno.org The hydrophobic cavity of these hosts can encapsulate the nonpolar alkylnaphthalene, driven by the hydrophobic effect in aqueous solutions. dokumen.pub

The formation of these host-guest complexes can be studied using various techniques, including NMR and fluorescence spectroscopy. dokumen.pub The binding constant (K) of the host-guest complex provides a measure of the strength of the interaction. dokumen.pub Molecular recognition involving naphthalene diimide derivatives has also been shown to drive self-assembly processes, where the binding of a guest molecule can induce or alter the chirality of the resulting supramolecular structure. rsc.org

Q & A

Basic Research Questions

Q. What experimental models are recommended for assessing systemic toxicity of 1-ethyl-2-methylnaphthalene, and what endpoints should be prioritized?

  • Methodological Answer: Rodent models (e.g., rats, mice) are standard for systemic toxicity studies, with exposure routes including inhalation, oral, and dermal administration (Table B-1, ). Prioritize endpoints such as hepatic/renal effects, hematological changes, and respiratory function. Include body weight monitoring and histopathological analysis. For robust results, adhere to inclusion criteria for species selection and exposure routes outlined in systematic reviews (Section C.1, ).

Q. How should researchers design studies to evaluate environmental persistence of this compound in aquatic systems?

  • Methodological Answer: Use gas chromatography-mass spectrometry (GC-MS) for detection, referencing EPA’s Toxics Release Inventory (TRI) protocols ( ). Conduct biodegradation assays under aerobic/anaerobic conditions, and measure half-life in water-sediment systems. Include controls for abiotic degradation. Validate results against EPA’s environmental fate databases ( ).

Q. What are validated analytical techniques for quantifying this compound in biological matrices?

  • Methodological Answer: High-performance liquid chromatography (HPLC) coupled with fluorescence detection offers high sensitivity. For metabolite identification (e.g., naphthoquinones), use stable isotope dilution assays or hemoglobin adduct analysis, as demonstrated in Troester et al. (2002) ( ). Calibrate instruments using NIST-certified reference materials ( ).

Advanced Research Questions

Q. How can conflicting data on this compound’s hepatotoxicity be resolved across studies?

  • Methodological Answer: Apply systematic review frameworks (Steps 4–8, ) to assess risk of bias (Table C-6, ). Evaluate study heterogeneity in dosing regimens, exposure durations, and species sensitivity. Use meta-analytic tools to reconcile differences, and validate findings via in vitro models (e.g., primary hepatocytes or 3D liver spheroids). Reference ATSDR’s confidence rating system for evidence synthesis (Section C.6, ).

Q. What mechanistic approaches elucidate the role of this compound in oxidative stress pathways?

  • Methodological Answer: Employ transcriptomic profiling (RNA-seq) to identify upregulated genes (e.g., CYP450 isoforms, antioxidant enzymes). Pair with lipid peroxidation assays (e.g., malondialdehyde quantification) and glutathione depletion metrics. Use knockout rodent models to confirm pathways, as detailed in ATSDR’s biomarker assessment protocols (Appendix B, ).

Q. How do structural modifications (e.g., ethyl vs. methyl groups) influence this compound’s bioavailability and toxicity?

  • Methodological Answer: Perform comparative pharmacokinetic studies using deuterated analogs. Assess logP values and plasma protein binding via equilibrium dialysis. Computational modeling (e.g., QSAR) can predict bioavailability differences. Validate with in vivo absorption studies, referencing NIST’s thermochemistry data for structural analogs ().

Methodological and Data Analysis Questions

Q. What criteria should guide inclusion/exclusion of studies in a systematic review of this compound’s health effects?

  • Methodological Answer: Follow ATSDR’s inclusion criteria (Table B-1, ): prioritize peer-reviewed studies with defined exposure routes (inhalation, oral, dermal) and outcomes (e.g., systemic toxicity, carcinogenicity). Exclude non-peer-reviewed sources unless validated by three independent experts (Appendix B, ). Use PRISMA flow diagrams to document screening (Figure B-1, ).

Q. How can researchers address detection bias in human epidemiological studies on this compound exposure?

  • Methodological Answer: Implement blinding protocols for outcome assessors and use objective biomarkers (e.g., urinary naphthol metabolites). Cross-validate exposure levels with environmental monitoring data (EPA NEI, ). Apply sensitivity analyses to adjust for confounding variables (Step 5, ).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.